molecular formula C7H4ClIN2 B3070022 2-Amino-5-chloro-3-iodobenzonitrile CAS No. 1000577-48-9

2-Amino-5-chloro-3-iodobenzonitrile

Cat. No.: B3070022
CAS No.: 1000577-48-9
M. Wt: 278.48 g/mol
InChI Key: NPZRUCKIIXISQQ-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . It is a solid at room temperature and is used primarily in research settings. The compound is characterized by the presence of amino, chloro, and iodo substituents on a benzonitrile core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3-iodobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method is the iodination of 2-Amino-5-chlorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-iodobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Amino-5-chloro-3-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3-iodobenzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzonitrile: Lacks the iodine substituent, making it less versatile in certain reactions.

    2-Amino-3-iodobenzonitrile: Lacks the chlorine substituent, affecting its reactivity and applications.

    5-Chloro-3-iodoanthranilonitrile: Another similar compound with slight structural differences.

Uniqueness

2-Amino-5-chloro-3-iodobenzonitrile is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in research and industry.

Properties

IUPAC Name

2-amino-5-chloro-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZRUCKIIXISQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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